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Compound of Interest

Compound Name: Adenosine-2-carboxamide

Cat. No.: B12103550 Get Quote

An In-depth Technical Guide on the Structure-Activity Relationship of Adenosine-2-
Carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationships (SAR) of

adenosine-2-carboxamide analogs, a critical class of ligands targeting adenosine receptors.

Understanding these relationships is paramount for the rational design of potent and selective

therapeutic agents for a wide range of conditions, including cardiovascular diseases,

neurodegenerative disorders, inflammation, and cancer.[1][2] This document outlines the key

structural modifications influencing ligand affinity and efficacy, presents quantitative data in a

structured format, details common experimental protocols, and illustrates relevant biological

and experimental pathways.

Adenosine Receptor Signaling Pathways
Adenosine exerts its physiological effects through four G protein-coupled receptor (GPCR)

subtypes: A1, A2A, A2B, and A3.[1] These receptors are coupled to different G proteins and

thus trigger distinct intracellular signaling cascades. The A1 and A3 receptors primarily couple

to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular

cyclic AMP (cAMP) levels.[3][4][5] Conversely, the A2A and A2B receptors are predominantly

coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP production.[3][6][7]

The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C
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(PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol

(DAG), leading to an increase in intracellular calcium.[4][8]
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Caption: Adenosine Receptor Signaling Pathways.

Structure-Activity Relationship of Adenosine-2-
Carboxamide Analogs
The adenosine scaffold offers several positions for chemical modification to modulate receptor

affinity, selectivity, and efficacy. For adenosine-2-carboxamide analogs, the most critical

positions for SAR are the C2, N6, and C5' positions.

Modifications at the C2-Position
Substitution at the C2-position of the adenine ring is a key determinant of affinity and selectivity,

particularly for the A2A receptor. The introduction of a carboxamide group at this position is a

foundational element of this class of analogs. Further modifications to this carboxamide, or the
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introduction of other substituents like alkynes, thioethers, and secondary amines, can

significantly enhance affinity for the A2A receptor.[9][10] For instance, the presence of a 2-(2-

phenylethyl)amino modification is conducive to enhanced A2A receptor affinity.[9] Bulky C2

substituents can also promote stable and long-lived binding, leading to sustained agonist

responses.[11]

Modifications at the N6-Position
The N6-position of the adenine ring is crucial for differentiating between A1 and A3 receptor

affinity and the other subtypes. Small alkyl or cycloalkyl substituents, such as cyclopentyl in N6-

cyclopentyladenosine (CPA), generally confer high A1 receptor affinity and selectivity.[12][13]

For A3 receptor agonists, N6-benzyl modifications are often favored, and the presence of a

meta-substituted benzyl group can enhance affinity.[14] Combining N6 modifications with

changes at other positions is a common strategy to fine-tune selectivity.

Modifications at the Ribose Moiety (C5'-Position)
The ribose moiety, particularly the C5'-position, plays a significant role in the potency and

selectivity of adenosine analogs. The introduction of a 5'-N-alkyluronamide, as seen in the non-

selective agonist NECA (5'-N-ethylcarboxamidoadenosine), tends to maintain or enhance

selectivity for the A2A and A3 receptors.[9][14] This modification is often combined with C2 and

N6 substitutions to create highly potent and selective agonists.[9]

Quantitative Data on Adenosine-2-Carboxamide
Analogs
The following tables summarize the binding affinities (Ki) and potencies (EC50) of

representative adenosine-2-carboxamide analogs at human adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of Adenosine-2-Carboxamide Analogs
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Compound A1 A2A A2B A3 Reference

Adenosine ~1000 ~2000 >10000 ~5000 [9]

NECA 13 14 1200 25 [15]

CGS-21680 245 15 >10000 830 [10]

(S)-

PHPNECA
1400 120 220 1300 [16]

IB-MECA 2330 3300 >10000 1.3 [17]

Cl-IB-MECA 3440 3320 >10000 0.33 [17]

CVT-3619 55 >11000 >55000 >1100 [18]

Table 2: Potency (EC50, nM) of Adenosine-2-Carboxamide Analogs in Functional Assays

Compound Receptor Assay Type EC50 (nM) Reference

NECA A2B
cAMP

Accumulation
1160 [19]

(S)-PHPNECA A2B Adenylyl Cyclase 220 [16]

IB-MECA A3 Gi/Go Activation 18800 [20]

CGS-21680 A2A
cAMP

Accumulation
19 [10]

Experimental Protocols
The characterization of adenosine-2-carboxamide analogs involves a series of in vitro and in

vivo experiments to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor subtype.
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Membrane Preparation: Cells stably expressing the desired human adenosine receptor

subtype (e.g., HEK-293 or CHO cells) are cultured and harvested. The cell membranes are

then isolated through homogenization and centrifugation.[21][22]

Assay Procedure: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGS21680 for

A2A) is incubated with the cell membranes in the presence of varying concentrations of the

unlabeled test compound.[22]

Data Analysis: The amount of bound radioligand is measured, and the concentration of the

test compound that inhibits 50% of the specific binding of the radioligand (IC50) is

determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)
These assays measure the ability of a compound to activate or inhibit the receptor's signaling

pathway.

Cell Culture: CHO or HEK-293 cells expressing the receptor of interest are cultured in 24-

well plates.[22]

Assay Procedure: The cells are treated with the test compound in the presence of an

inhibitor of phosphodiesterase (e.g., rolipram) to prevent cAMP degradation. For Gi-coupled

receptors (A1, A3), the assay is often performed in the presence of forskolin to stimulate

basal cAMP levels, and the inhibitory effect of the agonist is measured.[22]

cAMP Measurement: Intracellular cAMP levels are quantified using methods such as

competitive protein binding assays or HTRF (Homogeneous Time-Resolved Fluorescence).

[19][22]

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or

IC50 (for antagonists) values.
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Caption: General Experimental Workflow for Ligand Characterization.
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In Vivo Studies
In vivo studies are conducted to evaluate the physiological effects of the compounds in living

organisms. For example, in conscious spontaneously hypertensive rats, the hemodynamic

responses (e.g., changes in mean arterial pressure and heart rate) to the administration of

adenosine agonists are measured to assess their cardiovascular effects.[23] Another common

in vivo assay in mice is the measurement of drug-induced hypothermia, as activation of any of

the four adenosine receptors can cause a drop in body temperature.[24]

Logical Relationships in SAR
The design of selective adenosine receptor ligands is a multifactorial process where

modifications at different positions of the adenosine scaffold have interdependent effects on the

final pharmacological profile of the compound.

Adenosine Scaffold

C2-Position
(e.g., Carboxamide, Alkyne)

N6-Position
(e.g., Cycloalkyl, Benzyl)

C5'-Position
(e.g., Uronamide)
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Caption: Logical Relationships in SAR for Adenosine Analogs.

Conclusion
The structure-activity relationship of adenosine-2-carboxamide analogs is a well-explored

area that has yielded numerous potent and selective ligands for adenosine receptors. The key

to designing subtype-selective compounds lies in the strategic combination of modifications at

the C2, N6, and C5' positions of the adenosine scaffold. A thorough understanding of these

SAR principles, supported by robust experimental characterization, is essential for the
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continued development of novel therapeutics targeting the adenosinergic system. The data and

protocols presented in this guide serve as a comprehensive resource for researchers in this

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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